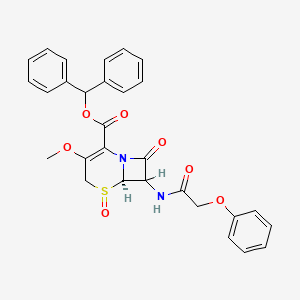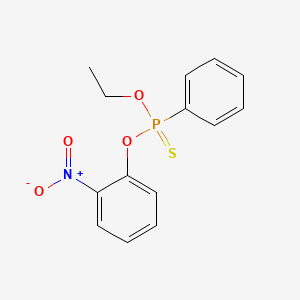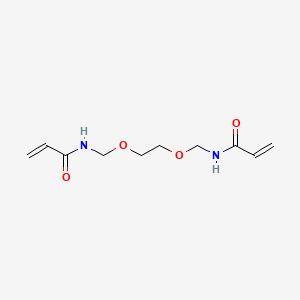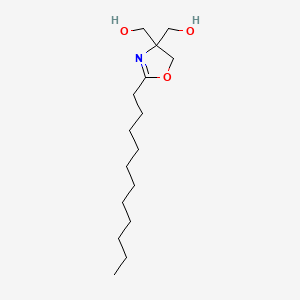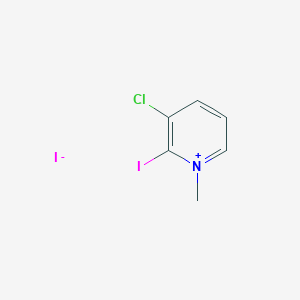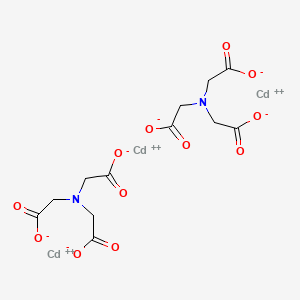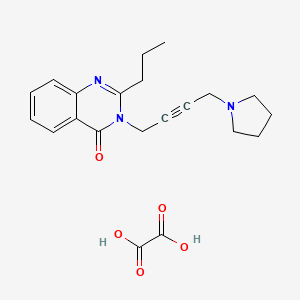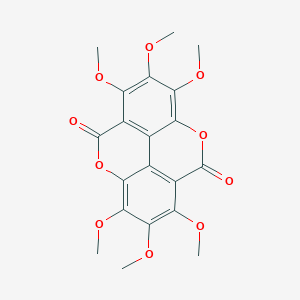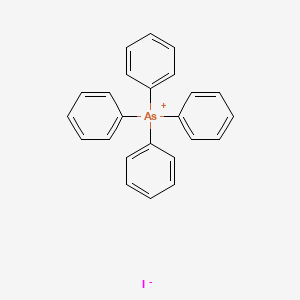
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base, such as sodium hydride or potassium carbonate.
Formation of the Oxime: The oxime group is introduced by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate.
Introduction of the Trifluorobutyl Group: The trifluorobutyl group can be introduced via nucleophilic substitution reactions using trifluorobutyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-2,3-dione (Isatin): A structurally related compound with similar biological activities.
6-Methyl-1H-indole-2,3-dione: Another indole derivative with a methyl group instead of an ethyl group.
1H-Indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime]: A closely related compound without the ethyl group.
Uniqueness
6-Ethyl-1H-indole-2,3-dione 3-[O-(4,4,4-trifluoro-butyl)-oxime] is unique due to the presence of both the ethyl and trifluorobutyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15F3N2O2 |
|---|---|
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
(3E)-6-ethyl-3-(4,4,4-trifluorobutoxyimino)-1H-indol-2-one |
InChI |
InChI=1S/C14H15F3N2O2/c1-2-9-4-5-10-11(8-9)18-13(20)12(10)19-21-7-3-6-14(15,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
DASHCRYGFBPHOW-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=CC2=C(C=C1)/C(=N\OCCCC(F)(F)F)/C(=O)N2 |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(=NOCCCC(F)(F)F)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


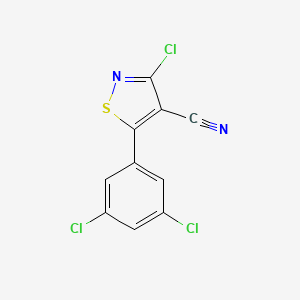
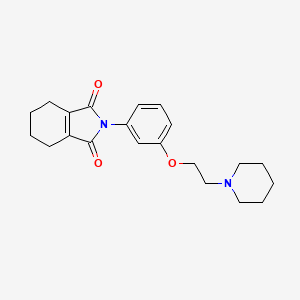
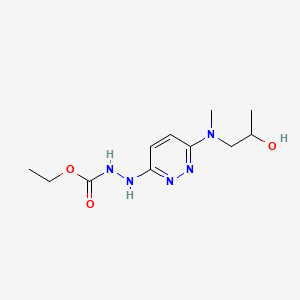
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
